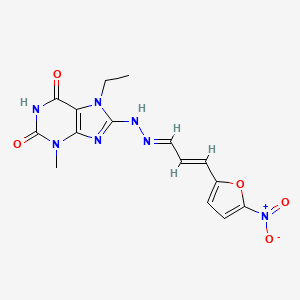
N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea, also known as MNBU, is a chemical compound that has been widely used in scientific research. It is a urea derivative that has been synthesized and studied for its various biochemical and physiological effects. MNBU has been found to have potential applications in the field of medicine, particularly in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea is not fully understood. However, it has been suggested that N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea inhibits the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain proteins involved in cell survival.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain proteins involved in cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has several advantages for use in lab experiments. It is a stable and relatively easy to synthesize compound, which makes it readily available for research purposes. N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has also been found to be relatively non-toxic, which makes it a safer alternative to other compounds that may have toxic effects. However, N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has some limitations, such as its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has several potential future directions for scientific research. It could be further studied for its anticancer properties, particularly in the treatment of specific types of cancer. N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea could also be studied for its anti-inflammatory properties, particularly in the treatment of chronic inflammatory diseases. Additionally, N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea could be further modified to improve its solubility and bioavailability, which could enhance its potential as a therapeutic agent.
In conclusion, N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea is a urea derivative that has been extensively studied for its potential applications in scientific research. It has been found to have anticancer and anti-inflammatory properties, and could have potential applications in the treatment of various diseases. N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has several advantages for use in lab experiments, but also has some limitations. Further research on N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea could lead to new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea can be synthesized using various methods, including the reaction of 2-amino-5-methylbenzoxazole with 3-nitrobenzoyl chloride in the presence of a base. This reaction produces N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea as a white crystalline solid with a melting point of 222-224°C. The purity of the compound can be determined using various analytical techniques, such as HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has been extensively studied for its potential applications in scientific research. It has been found to have anticancer properties, as it inhibits the growth and proliferation of cancer cells. N-(2-methyl-1,3-benzoxazol-5-yl)-N'-(3-nitrophenyl)urea has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
1-(2-methyl-1,3-benzoxazol-5-yl)-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c1-9-16-13-8-11(5-6-14(13)23-9)18-15(20)17-10-3-2-4-12(7-10)19(21)22/h2-8H,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDOJKHNIVGABH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-1,3-benzoxazol-5-yl)-3-(3-nitrophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide](/img/structure/B5779927.png)

![N-[2-(hydroxymethyl)phenyl]-3-phenylacrylamide](/img/structure/B5779938.png)

![1-[bis(4-fluorophenyl)methyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5779949.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N,3-dimethylbenzamide](/img/structure/B5779950.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5779954.png)

![N-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5779971.png)
![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5779980.png)

![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5780012.png)